Research on spinal α2-adrenoceptor analgesia is confounded by dexmedetomidine and clonidine's dose-limiting systemic effects-hypotension, bradycardia, sedation. Fadolmidine hydrochloride (MPV-2426) solves this via high polarity design restricting BBB penetration and systemic distribution.
• Full agonist across α2A/B/C subtypes (EC50: 0.4/4.9/0.5 nM)
• Minimal brain monoamine turnover at analgesic doses vs. clonidine
• Synergistic spinal block with bupivacaine without hypotension
• ≥98% purity; in stock for immediate global dispatch
Molecular FormulaC13H15ClN2O
Molecular Weight250.72 g/mol
CAS No.189353-32-0
Cat. No.B042461
⚠ Attention: For research use only. Not for human or veterinary use.
Fadolmidine Hydrochloride: Spinal Analgesia with Low Systemic Exposure
Fadolmidine hydrochloride (also known as MPV-2426) is a potent, full agonist at all three human α2-adrenoceptor subtypes (α2A, α2B, α2C) [1]. Developed specifically for spinal analgesia, its molecular design confers high polarity, resulting in poor penetration of the blood-brain barrier and limited systemic distribution when administered intrathecally [2]. This pharmacokinetic profile distinguishes it from other α2-adrenoceptor agonists and underpins its potential for achieving localized antinociception with a reduced burden of supraspinal and peripheral adverse effects.
Research Focus
Spinal α2-adrenoceptor activation with low systemic distribution
Mechanism
Full agonist at α2A, α2B, α2C subtypes
Design Profile
High polarity, limited BBB penetration for intrathecal studies
[1] Lehtimäki J, Leino T, Koivisto AP, et al. In vitro and in vivo profiling of fadolmidine, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. Eur J Pharmacol. 2008;599(1-3):65-71. View Source
[2] Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Rev. 2004;10(2):117-126. View Source
Fadolmidine vs. Dexmedetomidine and Clonidine in Spinal Research
Within the α2-adrenoceptor agonist class, compounds like dexmedetomidine and clonidine exhibit potent analgesia but are associated with dose-limiting systemic effects, including hypotension, bradycardia, and sedation, which are often mediated by central and peripheral mechanisms [1]. Fadolmidine hydrochloride was specifically engineered to circumvent this limitation. Its unique physicochemical properties restrict its biodistribution, leading to a fundamentally different safety and efficacy profile at equi-analgesic intrathecal doses. Consequently, substituting fadolmidine with generic α2-agonists in spinal applications fails to replicate its intended local action and introduces confounding systemic variables, making direct interchange inappropriate for research focused on minimizing off-target effects.
Systemic α2-agonists may introduce supraspinal confounds
Dexmedetomidine and clonidine can produce CNS-mediated sedation and hemodynamic changes that may shift endpoint interpretation away from spinal mechanisms.
Cardiovascular endpoint profile is not interchangeable
Reported hypotension and bradycardia potency differs markedly; direct substitution may alter hemodynamic stability in spinal research models.
Localized action may not be replicated
Generic α2-agonists lack the high polarity that restricts fadolmidine to the spinal compartment, possibly diminishing segmental antinociception specificity.
[1] Leino T, Viitamaa T, Haapalinna A, Lehtimäki J, Virtanen R. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn Schmiedebergs Arch Pharmacol. 2009;380(6):539-50. View Source
Fadolmidine: Key Comparative Evidence
Equipotent Spinal Analgesia to Dexmedetomidine
Fadolmidine demonstrates spinal antinociceptive potency equal to that of the high-potency agonist dexmedetomidine in preclinical models. [1]
Spinal Antinociceptive Potency vs. DexmedetomidineHead-to-head
Equipotent to dexmedetomidine (intrathecal, multiple pain models)
Supports model-response interpretation without potency compromise
Reported in preclinical spinal analgesia models
Spinal AnalgesiaAntinociceptionDexmedetomidine
Evidence Dimension
Intrathecal Antinociceptive Potency
Target Compound Data
Equipotent to dexmedetomidine
Comparator Or Baseline
Dexmedetomidine
Quantified Difference
Equal potency
Conditions
Intrathecal administration in laboratory animals (review of multiple pain models)
Why This Matters
This ensures that procurement of fadolmidine does not require a compromise on analgesic efficacy compared to the potent clinical standard dexmedetomidine.
Spinal AnalgesiaAntinociceptionDexmedetomidine
[1] Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Rev. 2004;10(2):117-126. View Source
Reduced CNS Effects Compared to Dexmedetomidine
After systemic administration, fadolmidine produces considerably weaker central nervous system (CNS)-mediated effects compared to dexmedetomidine. [1] This is attributed to its limited ability to cross the blood-brain barrier. [2]
CNS-Mediated Effects vs. DexmedetomidineHead-to-head
ED50 for mydriasis: 45.6 mcg/kg i.v. (fadolmidine) vs. 1.8 mcg/kg i.v. (dexmedetomidine) in rats
Lower CNS-mediated endpoint confound in spinal studies
ED50 for mydriasis: Fadolmidine 45.6 mcg/kg i.v. vs. Dexmedetomidine 1.8 mcg/kg i.v. [3]
Conditions
Systemic (i.v.) administration in rats
Why This Matters
For spinal analgesia research, this differentiation indicates a significantly lower risk of confounding sedative side effects, enabling cleaner interpretation of analgesic outcomes.
CNS PenetrationMydriasisSedationDexmedetomidine
[1] Lehtimäki J, Leino T, Koivisto AP, et al. In vitro and in vivo profiling of fadolmidine, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. Eur J Pharmacol. 2008;599(1-3):65-71. View Source
[2] Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Rev. 2004;10(2):117-126. View Source
[3] Lehtimäki J, Leino T, Koivisto AP, et al. Preclinical pharmacology of fadolmidine, a novel alpha2-adrenoceptor agonist with potential as a spinal analgesic: A-604. Eur J Anaesthesiol. 2006;23:157. View Source
Superior Cardiovascular Safety vs. Dexmedetomidine and Clonidine
In a direct comparative study, intrathecal fadolmidine at analgesic doses induced only minor blood pressure changes, whereas dexmedetomidine and clonidine were 'much more potent' at producing adverse systemic effects such as hypotension, bradycardia, and hypothermia. [1]
Cardiovascular Endpoint Potency vs. Dexmedetomidine and ClonidineHead-to-head
Markedly lower potency for hypotension, bradycardia, and hypothermia vs. dexmedetomidine and clonidine (intrathecal, rats)
Potency for causing adverse systemic effects (hypotension, bradycardia, hypothermia)
Target Compound Data
Much less potent at producing adverse effects
Comparator Or Baseline
Dexmedetomidine and Clonidine
Quantified Difference
Dexmedetomidine and clonidine were 'much more potent' than fadolmidine. [1]
Conditions
Single intrathecal bolus injections at analgesic dose level in rats
Why This Matters
This evidence supports the procurement of fadolmidine for applications where maintaining hemodynamic stability is a primary experimental or therapeutic objective, offering a wider therapeutic window than first-generation agonists.
[1] Leino T, Viitamaa T, Haapalinna A, Lehtimäki J, Virtanen R. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn Schmiedebergs Arch Pharmacol. 2009;380(6):539-50. View Source
Synergistic Bupivacaine Enhancement Without Hypotension
When co-administered intrathecally with the local anesthetic bupivacaine, fadolmidine synergistically increased the magnitude and duration of antinociception and prolonged motor block. [1] Crucially, this enhancement was achieved without inducing hypotension. [1]
Bupivacaine Co-administration EffectsHead-to-head
Synergistic increase in antinociception magnitude/duration and motor block prolongation; no hypotension observed
Increased magnitude and duration of effects vs. bupivacaine alone
Comparator Or Baseline
Bupivacaine alone
Quantified Difference
Synergistic interaction; enhanced sensory-motor block without hypotension [1]
Conditions
Intrathecal co-administration in conscious rats and dogs
Why This Matters
This demonstrates a specific, high-value application for fadolmidine as an adjuvant in spinal anesthesia research, where it can potentiate local anesthetic effects while mitigating the common cardiovascular side effect of hypotension.
[1] Leino T, Viitamaa T, Salonen JS, et al. Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacol Res Perspect. 2021;9(4):e00830. View Source
Fadolmidine: Research Applications
Spinal Analgesia Without Supraspinal Confounding
Fadolmidine hydrochloride is the optimal tool for research requiring potent spinal α2-adrenoceptor activation while minimizing off-target sedation and CNS-mediated effects. Its poor blood-brain barrier penetration ensures that observed antinociception is primarily segmental and spinal in origin, a critical distinction for mechanistic studies where dexmedetomidine or clonidine would introduce significant supraspinal confounding variables. [1]
Hemodynamically Stable Spinal Anesthesia
For preclinical development of spinal anesthetic combinations, fadolmidine offers a unique advantage as an α2-agonist adjuvant. Unlike clonidine or dexmedetomidine, it can be co-administered with local anesthetics like bupivacaine to achieve synergistic analgesic and motor block effects without the dose-limiting side effect of hypotension. This makes it a prime candidate for formulating next-generation, safer spinal anesthetic cocktails. [2]
α2-Subtype Pharmacology with a Full Agonist
With its demonstrated full agonist efficacy and high affinity (EC50 values in the sub-nanomolar to low nanomolar range) across all three human α2-adrenoceptor subtypes (A, B, and C) in transfected cell systems, fadolmidine serves as an excellent pharmacological probe for investigating the collective roles of α2-AR subtypes without subtype bias. This profile allows researchers to study pan-α2-AR activation in vitro with a well-characterized, potent tool compound. [3]
Visceral Pain: Spinal Circuitry Focus
In models of visceral pain, fadolmidine provides equipotent antinociception to clonidine when administered spinally. However, its minimal impact on brain monoamine turnover at analgesic doses (unlike dexmedetomidine and clonidine) [4] ensures that experimental outcomes reflect modulation of spinal pain pathways rather than complex supraspinal feedback mechanisms. This is particularly valuable in studies of colorectal distension and other visceral pain models.
Application
Selection Property
Validation Focus
Spinal analgesia model studies
Low systemic distribution
Supraspinal confound review
Spinal anesthesia adjuvant research
Hemodynamic endpoint stability
Motor block and antinociception duration
Pan-α2-AR pharmacology
Full agonist at α2A/B/C subtypes
Subtype-selective assay design
Visceral pain research
Minimal brain monoamine turnover change
Spinal pathway specificity
[1] Antinociceptive Properties of Fadolmidine (MPV-2426), a Novel α2-Adrenoceptor Agonist. CNS Drug Rev. 2004;10(2):117-126. View Source
[2] Leino T, Viitamaa T, Salonen JS, et al. Effects of fadolmidine, an α2-adrenoceptor agonist, as an adjuvant to spinal bupivacaine on antinociception and motor function in rats and dogs. Pharmacol Res Perspect. 2021;9(4):e00830. View Source
[3] Lehtimäki J, Leino T, Koivisto AP, et al. In vitro and in vivo profiling of fadolmidine, a novel potent alpha(2)-adrenoceptor agonist with local mode of action. Eur J Pharmacol. 2008;599(1-3):65-71. View Source
[4] Leino T, Viitamaa T, Haapalinna A, Lehtimäki J, Virtanen R. Pharmacological profile of intrathecal fadolmidine, a alpha2-adrenoceptor agonist, in rodent models. Naunyn Schmiedebergs Arch Pharmacol. 2009;380(6):539-50. View Source
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